1-(Piperidin-2-yl)prop-2-en-1-one, also known as 1-(prop-2-en-1-yl)piperidin-2-one, is an organic compound characterized by the molecular formula . This compound is a derivative of piperidine, a six-membered heterocyclic amine, featuring an allyl group attached to the nitrogen atom. The structure includes a prop-2-en-1-one moiety, which contributes to its reactivity and potential biological activity .
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic or neutral pH |
Reduction | Palladium/nickel | Hydrogen atmosphere |
Substitution | Amines/thiols | Basic conditions (e.g., NaOH) |
Research indicates that 1-(Piperidin-2-yl)prop-2-en-1-one exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and receptor binder, which may have implications in medicinal chemistry. Some derivatives of this compound have shown promising results in inhibiting platelet aggregation and may possess antimicrobial or anticancer properties .
Several synthetic routes exist for the preparation of 1-(Piperidin-2-yl)prop-2-en-1-one:
The applications of 1-(Piperidin-2-yl)prop-2-en-1-one are diverse:
Interaction studies have focused on the biological effects of 1-(Piperidin-2-yl)prop-2-en-1-one and its derivatives. For instance, some derivatives have been shown to inhibit platelet aggregation effectively, indicating potential therapeutic applications in cardiovascular diseases. Ongoing research aims to explore the mechanisms behind these interactions and their implications for drug development .
Several compounds share structural similarities with 1-(Piperidin-2-yl)prop-2-en-1-one. Key comparisons include:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-(Prop-2-yne)-piperidin-2-one | Contains a propynyl group instead of an allyl group | Different reactivity profile due to triple bond |
1-(Piperidin-1-yloxy)-prop-2-en-1-one | Features an ether linkage | Enhanced solubility and potential for different reactivity |
3-(Benzo[d][1,3]dioxol)-1-(piperidin-1-yloxy)-prop-2-en-1-one | Contains a benzo-dioxole moiety | Potentially unique pharmacological properties due to aromatic system |
(E)-3-(3-nitrophenyl)-1-[4-piperidinyl]-prop-2-en-1-one | Incorporates a nitrophenyl substituent | May exhibit distinct electronic properties affecting reactivity |
The uniqueness of 1-(Piperidin-2-yl)prop-2-en-1-one lies in its specific allyl group and piperidine ring combination. This configuration imparts distinct reactivity patterns and binding properties, making it particularly valuable in medicinal chemistry applications compared to its analogs .
The molecular composition of 1-(Piperidin-2-yl)prop-2-en-1-one is definitively established as C₈H₁₃NO with a molecular weight of 139.19 grams per mole [1]. This organic compound demonstrates a precise atomic arrangement consisting of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The exact mass has been computationally determined as 139.099714038 daltons, with an identical monoisotopic mass value [1].
The atomic composition analysis reveals specific elemental distribution patterns within the molecular framework. Carbon represents the predominant element by mass, accounting for 69.06% of the total molecular weight, while hydrogen constitutes 9.41% despite being the most numerous atomic component at 56.52% of total atoms [1]. Nitrogen and oxygen each contribute 10.07% and 11.50% by mass respectively, with each heteroatom representing 4.35% of the total atomic count [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₁₃NO | PubChem CID 116547790 [1] |
Molecular Weight | 139.19 g/mol | PubChem CID 116547790 [1] |
Exact Mass | 139.099714038 Da | PubChem CID 116547790 [1] |
Heavy Atom Count | 10 | PubChem CID 116547790 [1] |
Hydrogen Bond Donor Count | 1 | PubChem CID 116547790 [1] |
Hydrogen Bond Acceptor Count | 2 | PubChem CID 116547790 [1] |
The molecular architecture exhibits specific bonding characteristics that define its structural integrity [1]. The compound contains ten heavy atoms distributed across a bicyclic framework incorporating both saturated and unsaturated components [1]. Hydrogen bonding capabilities are established through one donor site and two acceptor sites, indicating potential for intermolecular associations [1]. The rotatable bond count of two suggests moderate conformational flexibility within the molecular structure [1].
The stereochemical profile of 1-(Piperidin-2-yl)prop-2-en-1-one reveals significant conformational complexity through computational analysis [1]. The compound contains one undefined atom stereocenter, indicating the presence of a chiral center with unspecified absolute configuration [1]. This stereochemical ambiguity creates potential for enantiomeric forms, though no defined stereocenters are present in the current structural representation [1].
Conformational analysis indicates that the piperidine ring system exhibits characteristic chair conformation preferences typical of six-membered saturated heterocycles [2] [3]. The ring adopts a chair geometry with the nitrogen atom maintaining tetrahedral coordination, while the heterocyclic nature introduces slight deviations from ideal cyclohexane parameters [3]. The conformational flexibility is primarily determined by the hybridization state of carbon atoms adjacent to the piperidine nitrogen, with sp³ centers favoring chair conformations [3].
Parameter | Value | Implication |
---|---|---|
Defined Atom Stereocenter Count | 0 | No fixed stereocenters [1] |
Undefined Atom Stereocenter Count | 1 | One chiral center with undefined configuration [1] |
Defined Bond Stereocenter Count | 0 | No defined double bond geometry [1] |
Covalently-Bonded Unit Count | 1 | Single molecular entity [1] |
The enone system contributes additional conformational considerations through its planar α,β-unsaturated carbonyl arrangement [4]. The conjugated double bond system restricts rotation around the carbon-carbon double bond, creating geometric isomerism potential [4]. The molecular framework demonstrates two rotatable bonds, primarily associated with the connection between the piperidine ring and the enone system [1].
The molecular architecture of 1-(Piperidin-2-yl)prop-2-en-1-one is characterized by the interaction between two distinct functional domains: the piperidine heterocycle and the α,β-unsaturated enone system [1] [4]. These functional groups exhibit complementary electronic properties that influence the overall molecular reactivity and stability patterns.
The piperidine ring functions as an electron-donating heterocyclic system, with the nitrogen atom providing basic character and nucleophilic potential [2] [5]. The saturated six-membered ring maintains a chair conformation that positions the nitrogen lone pair in an axial orientation, facilitating potential coordination interactions [3] [6]. The heterocyclic system demonstrates characteristic basicity modulation based on the spatial arrangement of adjacent functional groups [7] [5].
In contrast, the enone system represents an electron-withdrawing α,β-unsaturated carbonyl framework that exhibits electrophilic character [4] [8]. The conjugated arrangement creates two distinct electrophilic sites: the carbonyl carbon for 1,2-addition reactions and the β-carbon for 1,4-conjugate addition processes [4] [8]. This dual reactivity pattern enables diverse chemical transformations including Michael additions and nucleophilic conjugate additions [4].
Functional Group | Electronic Character | Reactivity Profile | Position |
---|---|---|---|
Piperidine Ring | Electron-donating heterocycle | Chair conformation preference [3] | C1-C2-C3-C4-C5-N6 ring |
Enone System | Electron-withdrawing α,β-unsaturated system | Michael acceptor capability [4] | C2-C3=O conjugated system |
Carbonyl Group | Electrophilic carbon center | Nucleophilic addition site [4] | C2=O |
Alkene Group | Nucleophilic β-carbon | Conjugate addition site [4] | C3=C4 |
The functional group interplay creates a molecular system with balanced electronic distribution. The electron-donating piperidine ring partially compensates for the electron-withdrawing nature of the enone system, resulting in moderate overall polarity as indicated by the topological polar surface area of 29.1 Ų [1]. This electronic balance influences the compound's lipophilicity profile, with an XLogP3-AA value of 1 indicating moderate hydrophobic character [1].
The systematic nomenclature of 1-(Piperidin-2-yl)prop-2-en-1-one follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups [1] [9]. The nomenclature construction prioritizes the ketone functionality as the principal functional group, with the piperidine ring treated as a substituent [9] [10].
The base name "prop-2-en-1-one" indicates a three-carbon chain containing both an alkene and ketone functionality [9] [11]. The numbering system assigns position 1 to the carbonyl carbon, position 2 to the alkene carbon adjacent to the carbonyl, and position 3 to the terminal methylene carbon [1] [11]. This numbering convention follows IUPAC rules for α,β-unsaturated ketones where the ketone takes precedence in determining the principal chain [9].
The piperidine substituent is designated as "piperidin-2-yl" to indicate attachment through the carbon atom at position 2 of the piperidine ring [1] [9]. The systematic name "1-piperidin-2-ylprop-2-en-1-one" completely describes the molecular connectivity and functional group arrangement [1]. This nomenclature distinguishes the compound from related isomers where the piperidine ring might attach at different positions or through the nitrogen atom [10].
The compound maintains comprehensive registration across major chemical databases with specific numerical identifiers that ensure unambiguous identification [1]. The Chemical Abstracts Service has assigned the unique registry number 1601060-80-3, which provides definitive identification within the global chemical literature [1] [12]. This CAS number enables precise referencing and avoids confusion with structural isomers or related compounds.